2-benzamido-N-(3-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
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Overview
Description
“2-benzamido-N-(3-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide” is a compound that contains a thiazole ring . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are found in many potent biologically active compounds .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .
Scientific Research Applications
Synthesis and Bioactivity
Synthesis of Novel Compounds
A range of benzamide and benzothiazole derivatives were synthesized, showing potential antimicrobial, antiallergic, and antiproliferative activities. These compounds were evaluated in vitro for their biological activities, indicating their potential use in developing new therapeutic agents (Abu‐Hashem et al., 2020), (Wade et al., 1983).
Antioxidative Potential
The synthesis and evaluation of benzimidazole/benzothiazole-2-carboxamides revealed compounds with significant antioxidative activity, offering insights into the development of antioxidants and systems with antiproliferative activity (Cindrić et al., 2019).
Antimicrobial and Antifungal Activities
Benzamide derivatives bearing different bioactive moieties exhibited significant antimicrobial and antifungal activities. These findings highlight the potential of these compounds in antimicrobial applications (Priya et al., 2006).
Structural Characterization and Chemical Properties
Crystal Structure Analysis
The synthesis and structural characterization of benzo[d]isothiazol-3(2H)-ones and their derivatives were conducted, with some exhibiting favorable antimicrobial activity. The structural data from these studies contribute to understanding the relationship between chemical structure and biological activity (Wang et al., 2012).
Chemical Synthesis and Reactions
The synthesis of various heterocyclic compounds from thiazole and benzothiazole precursors demonstrated the versatility of these chemical frameworks in producing a wide range of compounds with potential biological applications (Mohamed, 2014).
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to interact with various targets leading to a range of biological effects . For instance, some thiazole derivatives have been found to inhibit CK1δ, a member of the casein kinase 1 (CK1) family . This inhibition can lead to various downstream effects, including the regulation of processes such as Wnt signaling, DNA damage response, cell cycle progression, apoptosis, and chromosome segregation .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biochemical pathways due to their diverse biological activities . For instance, some thiazole derivatives have been found to inhibit CK1δ, which is involved in many different cellular processes such as canonical Wnt signaling, DNA damage response, cell cycle progression, apoptosis, and chromosome segregation .
Result of Action
Thiazole derivatives have been associated with a variety of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Properties
IUPAC Name |
2-benzamido-N-[2-(3-methoxyphenyl)ethyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c1-29-17-9-5-6-15(14-17)12-13-24-22(28)18-10-11-19-20(18)25-23(30-19)26-21(27)16-7-3-2-4-8-16/h2-9,14,18H,10-13H2,1H3,(H,24,28)(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDJIKKRJHABTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)C2CCC3=C2N=C(S3)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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